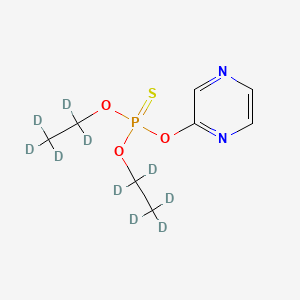

Alcophosphamide-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alcophosphamide-d4 (AP-d4) is an isotopically labeled compound that has been used in a variety of scientific research applications. It is an alkylating agent, which means it is capable of forming covalent bonds with other molecules, and is a derivative of cyclophosphamide, an anti-cancer drug. AP-d4 is an important tool in the study of biochemical and physiological processes in the body and has been used in a variety of experiments to understand the effects of certain drugs and treatments. The purpose of

Wissenschaftliche Forschungsanwendungen

Pharmacology

Alcophosphamide-d4: is a deuterated analog of the chemotherapeutic agent cyclophosphamide, primarily used in pharmacological studies to understand drug metabolism and action. In pharmacology, it serves as an internal standard for mass spectrometry-based assays to quantify cyclophosphamide levels in biological samples . This application is crucial for therapeutic drug monitoring, ensuring optimal dosing and minimizing toxicity in patients undergoing chemotherapy.

Biochemistry

In biochemistry, Alcophosphamide-d4 is utilized to study the biochemical pathways involved in drug detoxification and activation. Researchers use it to trace the metabolic fate of cyclophosphamide, examining how it interacts with cellular enzymes and contributes to its pharmacological or toxic effects .

Molecular Biology

Alcophosphamide-d4: aids molecular biologists in investigating the molecular mechanisms underlying drug resistance in cancer cells. By comparing the interactions of both the labeled and unlabeled forms of cyclophosphamide with DNA and other cellular targets, scientists can gain insights into the development of resistance and potentially identify new therapeutic targets .

Neuroscience

In neuroscience, Alcophosphamide-d4 is used as a tool to explore the neurotoxic side effects of cyclophosphamide. Its deuterated form allows for precise tracking in neural tissues, helping to elucidate the mechanisms by which chemotherapy can lead to cognitive impairment and other neurological issues .

Oncology

Alcophosphamide-d4: plays a significant role in oncological research by serving as a comparative standard in studies evaluating the efficacy and safety of new cyclophosphamide analogs. It helps in the development of novel anticancer drugs with potentially fewer side effects and improved therapeutic profiles .

Immunology

In immunological studies, Alcophosphamide-d4 is used to understand the immunosuppressive effects of cyclophosphamide. Researchers can assess how modifications in the drug’s structure, such as deuteration, influence its impact on the immune system, which is vital for optimizing immunosuppressive therapies for autoimmune diseases and organ transplantation .

Toxicology

Toxicologists employ Alcophosphamide-d4 to study the toxic effects of cyclophosphamide and its metabolites. By using a deuterated standard, they can accurately measure the presence of cyclophosphamide and its byproducts in biological samples, which is essential for assessing the risk of drug-induced toxicity .

Medicinal Chemistry

In medicinal chemistry, Alcophosphamide-d4 is valuable for the synthesis of novel drug candidates. It provides a stable reference for the development of new cyclophosphamide derivatives, which may lead to the discovery of drugs with enhanced anticancer activity and reduced adverse effects .

Wirkmechanismus

Target of Action

Alcophosphamide-d4 is a metabolite of the chemotherapeutic agent Cyclophosphamide . It is primarily targeted towards CXCR , Fluorescent Dye , GCGR , and Neuropeptide Y Receptor . These targets play crucial roles in various biological processes, including cancer progression, endocrine regulation, metabolic diseases, and neurological disorders .

Mode of Action

Alcophosphamide-d4, similar to its parent compound Cyclophosphamide, is a prodrug that requires enzymatic bioactivation to manifest cytostatic activity . Following activation and formation of phosphoramide mustard, Alcophosphamide-d4 acts as a bi-functional alkylating agent . It forms both intra- and interstrand DNA cross-links and DNA-protein cross-links , resulting in inhibition of DNA replication and cell death by apoptosis .

Biochemical Pathways

The biochemical pathways affected by Alcophosphamide-d4 are primarily related to its targets, which include CXCR, GCGR, and Neuropeptide Y Receptor . These pathways are involved in various physiological processes, including immune response, glucose homeostasis, and neuronal signaling . The disruption of these pathways by Alcophosphamide-d4 can lead to altered cellular functions and potential therapeutic effects.

Pharmacokinetics

The pharmacokinetics of Alcophosphamide-d4 is expected to be similar to that of Cyclophosphamide, given that it is a metabolite of the latter . Cyclophosphamide undergoes a complex process of metabolic activation and inactivation . A population pharmacokinetic model has been developed that simultaneously describes the kinetics of Cyclophosphamide and its active metabolite, 4-hydroxycyclophosphamide . This model could potentially be applied to understand the ADME properties of Alcophosphamide-d4.

Result of Action

The primary result of Alcophosphamide-d4 action is the induction of DNA damage, leading to cell death . By forming DNA cross-links, Alcophosphamide-d4 disrupts the normal process of DNA replication . This disruption can trigger apoptosis, or programmed cell death, effectively eliminating cancerous or abnormal cells .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Alcophosphamide-d4 involves the conversion of cyclophosphamide to Alcophosphamide-d4 through a series of chemical reactions.", "Starting Materials": [ "Cyclophosphamide", "Deuterium oxide", "Sodium hydroxide", "Acetic anhydride", "Acetic acid", "Methanol", "Hydrochloric acid", "Sodium chloride" ], "Reaction": [ "Cyclophosphamide is first dissolved in deuterium oxide and treated with sodium hydroxide to form the intermediate compound", "The intermediate compound is then treated with acetic anhydride in the presence of acetic acid to form Alcophosphamide-d4", "The reaction mixture is then neutralized with hydrochloric acid and the product is extracted with methanol", "The methanol extract is then dried and the product is purified by recrystallization from a mixture of methanol and water", "The final product is obtained as a white crystalline solid and characterized by spectroscopic methods" ] } | |

CAS-Nummer |

1794817-39-2 |

Produktname |

Alcophosphamide-d4 |

Molekularformel |

C7H17Cl2N2O3P |

Molekulargewicht |

283.122 |

IUPAC-Name |

3-[amino-[bis(2-chloro-2,2-dideuterioethyl)amino]phosphoryl]oxypropan-1-ol |

InChI |

InChI=1S/C7H17Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h12H,1-7H2,(H2,10,13)/i2D2,3D2 |

InChI-Schlüssel |

BZGFIGVSVQRQBJ-RRVWJQJTSA-N |

SMILES |

C(CO)COP(=O)(N)N(CCCl)CCCl |

Synonyme |

N,N-Bis(2-chloroethyl)phosphorodiamidic Acid-d4 3-Hydroxypropyl Ester; O-(3-Hydroxypropyl) N,N-Bis(2-chloroethyl)phosphorodiamidate-d4; NSC 153182-d4; NSC 227248-d4; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586495.png)

![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586498.png)

![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586499.png)

![(1-Methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B586501.png)

![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586502.png)

![7aH-[1,3]Thiazolo[3,2-d][1,2,4]oxadiazole](/img/structure/B586507.png)

![(2R,5S,10aS,10bS)-Octahydro-10b-hydroxy-5-isobutyl-2-isopropyl-3,6-dioxo-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-2-carboxylic Acid](/img/structure/B586512.png)